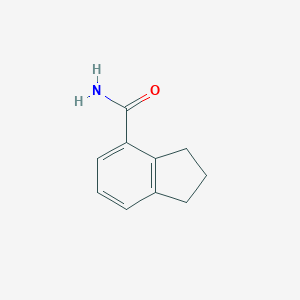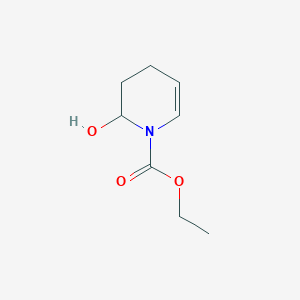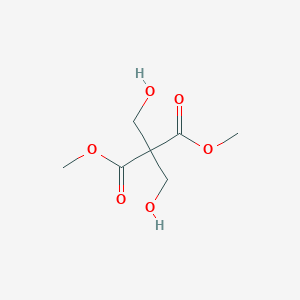
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine, also known as DPNP, is a small molecule that has been widely used in scientific research due to its unique chemical structure and pharmacological properties. This molecule was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is complex and involves multiple targets in the brain. One of the main targets of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting the activity of MAO-B, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce the symptoms of Parkinson's disease. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia.
Biochemische Und Physiologische Effekte
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has a number of biochemical and physiological effects in the brain. One of the main effects is the inhibition of MAO-B, which can increase the levels of dopamine in the brain. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine also blocks the activity of dopamine receptors, which can reduce the symptoms of schizophrenia. In addition, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is its unique chemical structure and pharmacological properties. 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for studying various diseases. However, one of the limitations of using 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. One area of research is the development of new synthetic methods for 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine that are more efficient and cost-effective. Another area of research is the study of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine in other diseases, such as Huntington's disease and multiple sclerosis. Finally, the development of new analogs of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine with improved pharmacological properties could lead to the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine involves a series of chemical reactions that begin with the reaction of 3,4-dihydroxybenzaldehyde with propylamine to form the Schiff base. The Schiff base is then reduced with sodium borohydride to yield the final product, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine. The synthesis of 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine is relatively simple and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase-B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. In Alzheimer's disease, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In schizophrenia, 3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine has been shown to have antipsychotic effects by blocking the activity of dopamine receptors.
Eigenschaften
CAS-Nummer |
103150-17-0 |
|---|---|
Produktname |
3-(3,4-Dihydroxyphenyl)-N-n-propylpiperidine |
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-(1-propylpiperidin-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO2/c1-2-7-15-8-3-4-12(10-15)11-5-6-13(16)14(17)9-11/h5-6,9,12,16-17H,2-4,7-8,10H2,1H3 |
InChI-Schlüssel |
JBPMHBLMULBWFU-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Kanonische SMILES |
CCCN1CCCC(C1)C2=CC(=C(C=C2)O)O |
Synonyme |
3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, dihydrobromide, (S(-)-isomer) 3-(3,4-dihydroxyphenyl)-N-n-propylpiperidine, S(-)-isomer 3-DHPPPD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)



![Disodium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B28493.png)




